molecular formula C19H16O4 B11152531 3-benzoyl-7-propoxy-2H-chromen-2-one

3-benzoyl-7-propoxy-2H-chromen-2-one

Cat. No.: B11152531
M. Wt: 308.3 g/mol
InChI Key: VDIPVUMIUBDZHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-7-propoxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzoyl group (-C₆H₅CO) at position 3 and a propoxy (-O-C₃H₇) substituent at position 7 of the chromen-2-one scaffold. The propoxy chain may improve lipophilicity, affecting solubility and pharmacokinetic behavior.

Properties

Molecular Formula

C19H16O4

Molecular Weight

308.3 g/mol

IUPAC Name

3-benzoyl-7-propoxychromen-2-one

InChI

InChI=1S/C19H16O4/c1-2-10-22-15-9-8-14-11-16(19(21)23-17(14)12-15)18(20)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3

InChI Key

VDIPVUMIUBDZHN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzoyl-7-propoxy-2H-chromen-2-one typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine in ethanol . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of coumarin derivatives like 3-benzoyl-7-propoxy-2H-chromen-2-one often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common in industrial settings to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Benzoyl-7-propoxy-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic ring.

Scientific Research Applications

3-Benzoyl-7-propoxy-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzoyl-7-propoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as oxidoreductases, by binding to their active sites and preventing substrate binding. This inhibition can lead to the disruption of essential biochemical pathways in cells, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural features, molecular data, and biological activities of 3-benzoyl-7-propoxy-2H-chromen-2-one and related coumarin derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Activity (LD₅₀ or IC₅₀) Source
3-Benzoyl-7-propoxy-2H-chromen-2-one 3-Benzoyl, 7-propoxy C₁₉H₁₆O₄ 308.33 Not reported -
3-Benzyl-4-methyl-7-(2-oxopropoxy)-2H-chromen-2-one 3-Benzyl, 4-methyl, 7-(2-oxopropoxy) C₂₀H₁₈O₄ 322.36 Not reported
3-(1,3-Benzothiazol-2-yl)-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one 3-Benzothiazolyl, 7-methylpropenyloxy C₂₀H₁₅NO₃S 349.40 Not reported
4-[3-[4-(2-Chloro-benzyl)-piperazin-1-yl]-propoxy]-7-methoxy-3-phenyl-chromen-2-one 3-Phenyl, 4-piperazinyl-propoxy, 7-methoxy ~C₃₀H₃₁ClN₂O₄ ~531.03 Anticancer (LD₅₀: 5.0 μM in A549 cells)
3-Phenyl-7-(propan-2-yloxy)-4H-chromen-4-one 3-Phenyl, 7-isopropoxy, 4H-backbone C₁₈H₁₆O₃ 280.32 Not reported
6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones 6-Benzylamino, 7-hydroxy, 4-methyl Variable Variable Cytotoxic (LD₅₀: 5.0–34.2 μM in A549)
Key Observations:

Substituent Effects on Bioactivity: Amino Side Chains: Compounds with amino-alkoxy substituents (e.g., piperazinyl or diethylaminoethoxy groups) exhibit notable cytotoxicity. For example, compound 6 (dimethylaminoethoxy) showed an LD₅₀ of 5.0 μM in A549 lung cancer cells, indicating enhanced anticancer potency compared to non-amino derivatives . Electron-Withdrawing Groups: The benzoyl group in the target compound may confer greater metabolic stability than benzyl or phenyl substituents due to its electron-withdrawing nature.

Backbone Modifications: The 2H-chromen-2-one scaffold (as in the target compound) differs from 4H-chromen-4-one (coumarin) in ring-oxygen positioning.

Solubility and Lipophilicity: Propoxy and isopropoxy groups enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, hydrophilic substituents like morpholinoethoxy (LD₅₀: 34.2 μM) show reduced cytotoxicity, likely due to poorer cellular uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.